molecular formula C16H24BrNO7 B5027023 N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B5027023
M. Wt: 422.27 g/mol
InChI Key: OIFGFRVCBUSFTJ-UHFFFAOYSA-N
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Description

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine; oxalic acid is a chemical compound with the molecular formula C16H24BrNO6. This compound is often used in research settings and is known for its unique structure, which includes a bromophenoxy group, an ethoxy group, and a methoxypropan-1-amine group. The presence of oxalic acid as a counterion adds to its stability and solubility in various solvents.

Properties

IUPAC Name

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO3.C2H2O4/c1-17-9-2-7-16-8-10-18-11-12-19-14-5-3-13(15)4-6-14;3-1(4)2(5)6/h3-6,16H,2,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFGFRVCBUSFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves a multi-step process:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with ethylene oxide to form 4-bromophenoxyethanol.

    Ethoxylation: The intermediate is then reacted with ethylene glycol to form 2-(4-bromophenoxy)ethoxyethanol.

    Amination: The ethoxylated product is further reacted with 3-methoxypropan-1-amine under controlled conditions to form the desired amine compound.

    Oxalate formation: Finally, the amine compound is reacted with oxalic acid to form the oxalate salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactors: For controlled reactions and better yield.

    Purification steps: Including crystallization and recrystallization to ensure high purity.

    Quality control: To meet research-grade standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employs reducing agents such as lithium aluminum hydride.

    Substitution: Utilizes nucleophiles like sodium azide or thiols.

Major Products Formed

    Oxidation: Forms bromophenoxyethoxyethanol derivatives.

    Reduction: Produces de-brominated ethoxyethanol derivatives.

    Substitution: Results in substituted ethoxyethanol derivatives.

Scientific Research Applications

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.

    Medicine: Potential use in drug development and pharmacological studies.

    Industry: As a precursor in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to certain receptors or enzymes, influencing their activity.

    Pathways Involved: The compound may modulate signaling pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Bromophenoxy)ethyl]-N,N-diethylamine: Similar structure but lacks the methoxypropan-1-amine group.

    N-[2-(4-Bromophenoxy)ethoxy]ethyl]-1-butanamine: Similar structure but with a butanamine group instead of methoxypropan-1-amine.

Uniqueness

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to its combination of functional groups, which provides distinct chemical properties and reactivity compared to its analogs.

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